4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl
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Overview
Description
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is a stable aminoxyl radical, commonly known as a nitroxide. It is a derivative of 2,2,6,6-tetramethylpiperidine and is characterized by its low molecular weight and high stability. This compound is widely used in various fields due to its unique chemical properties, including its ability to act as a superoxide dismutase mimic .
Mechanism of Action
- Additionally, it facilitates metabolism of hydroxyl radicals (OH⁻) and exhibits catalase activity, preventing the generation of OH⁻ and H₂O₂ by Fenton reactions .
- In obstructive sleep apnea (OSA), TEMPOL may protect upper airway pharyngeal dilator muscles from collapse during episodes of partial or complete airway obstruction .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using sodium hypochlorite (NaOCl) in the presence of a catalytic amount of sodium bromide (NaBr) under alkaline conditions . The reaction is carried out at room temperature and yields the desired nitroxide compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of triacetone amine, which is synthesized via the condensation of acetone and ammonia. This intermediate is then oxidized to produce the final nitroxide compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) and sodium bromide (NaBr) under alkaline conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Various alkylating agents can be used to replace the hydroxyl group.
Major Products Formed
The major products formed from these reactions include various nitroxide derivatives, hydroxylamine derivatives, and substituted piperidine compounds .
Scientific Research Applications
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A derivative with similar properties but different reactivity.
TEMPOL: Known for its antioxidant properties and used in medical research.
Uniqueness
4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl is unique due to its enhanced stability and specific reactivity profile, making it particularly useful in applications requiring high stability and precise control over oxidative processes .
Properties
CAS No. |
100326-46-3 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
190.36 g/mol |
IUPAC Name |
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D |
InChI Key |
CSGAUKGQUCHWDP-DEMDKEALSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)O)C |
Isomeric SMILES |
[2H]C1(C(C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)O)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is TEMPOL-d17 used in ESR studies instead of regular TEMPOL?
A: TEMPOL-d17, where 17 deuterium atoms replace hydrogen, offers distinct advantages in ESR studies compared to regular TEMPOL. Replacing 14N with 15N and hydrogen with deuterium in the molecule minimizes the influence of magnetic nuclei on the electron spin relaxation rates, allowing for a cleaner and more precise analysis of other relaxation mechanisms. []
Q2: How does the viscosity of the solution affect the ESR spectra of TEMPOL-d17?
A: The rotational correlation time of TEMPOL-d17, which is directly related to the viscosity of the solution, significantly influences its ESR spectra. As viscosity increases, the rotational correlation time increases, leading to broader ESR lines. This effect can be utilized to study microviscosity in various systems, including ionic liquids. []
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